molecular formula C23H20ClN5O2 B2692539 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1206995-44-9

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2692539
CAS No.: 1206995-44-9
M. Wt: 433.9
InChI Key: IBAKCFYXNXUHAB-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a hybrid molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl group to a 1-methyl-3-phenylpyrazole-5-carboxamide moiety. The compound’s carboxamide group and aromatic systems may facilitate hydrogen bonding and π-π stacking interactions, critical for target engagement.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-28-21(15-20(26-28)16-5-3-2-4-6-16)23(31)25-13-14-29-22(30)12-11-19(27-29)17-7-9-18(24)10-8-17/h2-12,15H,13-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAKCFYXNXUHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O4C_{22}H_{20}ClN_3O_4 with a molecular weight of approximately 457.9 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a chlorophenyl substituent, which are crucial for its biological activity.

Research indicates that compounds containing pyrazole and pyridazine frameworks often exhibit diverse biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to possess significant cytotoxic properties against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in lung cancer cells (A549 line) and inhibit tumor growth in vivo.
  • Anti-inflammatory Effects : The pyrazole core has been associated with anti-inflammatory properties, which may contribute to the therapeutic potential of this compound in inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have exhibited antifungal and antitubercular activities, suggesting that this compound may also possess similar properties.

Biological Activity Data

The following table summarizes findings from various studies on related pyrazole derivatives:

CompoundBiological ActivityIC50 (µM)Target/Cell Line
Compound AAntitumor1.6MCF-7 Breast Cancer
Compound BApoptosis Induction7.4 - 71Molt/4 Lymphoblast
Compound CAntifungal<5Candida albicans
Compound DAntitubercular<10Mycobacterium tuberculosis

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a structurally similar pyrazole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the nanomolar range, indicating potent antitumor activity.
  • Anti-inflammatory Properties : In an animal model of inflammation, a related pyrazole compound showed a marked reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A series of pyrazole derivatives were tested against various pathogenic fungi and Mycobacterium tuberculosis. Some compounds exhibited promising antifungal activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Comparison with Similar Compounds

Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e–6h from )

  • Structural Differences: These hybrids feature pyridazinone linked to antipyrine (1,2-dihydro-3H-pyrazol-3-one) via piperazine or alkyl chains. For example, 6f (3-[3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) includes a 4-chlorophenylpiperazine group, enhancing steric bulk compared to the target compound’s simpler ethyl linkage .
  • Synthesis Yields : Yields for these hybrids range from 42% to 62%, influenced by substituents (e.g., electron-withdrawing groups like chlorine reduce yields) .
  • Spectroscopic Data: IR spectra show C=O stretching frequencies at 1664–1681 cm⁻¹, aligning with the target compound’s expected carboxamide and pyridazinone carbonyl groups .
Compound Substituent on Pyridazinone Yield (%) IR C=O Peaks (cm⁻¹)
Target Compound 4-Chlorophenyl N/A ~1660–1680 (inferred)
6f 4-Chlorophenylpiperazine 51 1681, 1655, 1623
6g 4-Fluorophenylpiperazine 42 1662, 1628

Key Insight : Bulky substituents (e.g., piperazine) may improve receptor selectivity but reduce synthetic accessibility. The target compound’s simpler structure could offer metabolic stability advantages.

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are prevalent in agrochemicals and pharmaceuticals. Notable analogs include:

1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()

  • Structural Differences: Replaces the pyridazinone-ethyl group with a 6-chloropyridylmethyl moiety. The 4-ethoxyphenyl carboxamide substituent may enhance solubility compared to the target compound’s 1-methyl-3-phenyl group .
  • Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å.

N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()

  • Structural Differences: Incorporates a trifluoromethyl group on the pyrazole and dual chloro substituents.

Receptor Binding Profiles (Indirect Comparison)

  • CB1 vs. CB2 Selectivity: Analogs like WIN 55212-2 show higher CB2 affinity (Kᵢ = 1.9 nM) than CB1 (Kᵢ = 16 nM). The target compound’s pyridazinone and pyrazole groups may similarly influence receptor subtype selectivity .
  • Structural features (e.g., carboxamide orientation) could determine such differential coupling .

Q & A

Q. How can solubility and bioavailability challenges be addressed methodologically?

  • Methodology :
  • Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity, as shown for pyrazole-carboxamide analogs .
  • Formulate with cyclodextrins or lipid nanoparticles, guided by phase solubility diagrams .

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